MSC-1186

SRPK inhibitor kinase selectivity chemical probe

Many SRPK inhibitors lack pan-family coverage or cross-react with CLK/DYRK kinases, confounding splicing studies. MSC-1186 solves this with balanced nanomolar inhibition of SRPK1/2/3. - **Target engagement (NanoBRET)**: EC50 SRPK1=98 nM, SRPK2=149 nM, SRPK3=40 nM - **Selectivity**: Clean vs. 395 kinases; IC50 >10 µM vs. CLK/DYRK families - **Includes**: Validated negative control MSC-5360 available (SGC probe pair) - **Supply**: Research quantities, documented kinome-wide profiling data included

Molecular Formula C19H17ClFN7O2S
Molecular Weight 461.9 g/mol
Cat. No. B15607410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSC-1186
Molecular FormulaC19H17ClFN7O2S
Molecular Weight461.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H17ClFN7O2S/c1-28(31(2,29)30)19-11(4-3-8-23-19)10-24-14-7-9-22-17(26-14)18-25-13-6-5-12(20)15(21)16(13)27-18/h3-9H,10H2,1-2H3,(H,25,27)(H,22,24,26)
InChIKeyWBFJDKLBAAHKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSC-1186: Pan-SRPK Chemical Probe Overview


MSC-1186 (CAS 2871698-23-4) is a reversible, ATP-competitive inhibitor of serine-arginine protein kinases SRPK1, SRPK2, and SRPK3, built on an exceptionally decorated benzimidazole-pyrimidine core [1]. Developed through structure-guided medicinal chemistry by the Structural Genomics Consortium (SGC), it fulfills all hallmarks of a high-quality chemical probe, including nanomolar cellular potency and excellent kinome-wide selectivity [1][2]. MSC-1186 is distributed with a validated negative control (MSC-5360) under the SGC chemical probe program, making it a benchmark tool for interrogating SRPK-mediated alternative splicing and cancer biology [3].

Inhibition ProfilePan-SRPK pathway studies with balanced SRPK1/2/3 coverage
Cellular Assay FitCellular target engagement confirmed by NanoBRET
Experimental RigorComes with validated negative control MSC-5360

Selectivity Gaps in Generic SRPK Inhibitors


SRPK inhibitors vary drastically in their selectivity profiles across SRPK1, SRPK2, and SRPK3, as well as in off-target activity against CLK and DYRK kinase families, which share overlapping substrate specificity for SR proteins [1]. Early-generation compounds such as SRPIN340 and SPHINX are predominantly SRPK1-selective and leave SRPK2/3 activity intact, while many ATP-competitive kinase probes inadvertently cross-react with CLKs and DYRKs, confounding interpretation of splicing modulation experiments . Simple substitution of one SRPK inhibitor for another therefore risks incomplete target coverage, confounding off-target effects, and irreproducible phenotype attribution. MSC-1186 was specifically designed to close these gaps by providing potent pan-SRPK coverage, documented kinome-wide selectivity against 395 kinases, and clean selectivity over CLK and DYRK families [1].

Using SRPIN340 or SPHINX may leave SRPK2 and SRPK3 activity intact, altering pathway coverage.
Many ATP-competitive probes cross-react with CLK/DYRK kinases, confounding splicing phenotype interpretation.
MSC-1186's pan-SRPK and kinome-wide selectivity close these gaps, but direct substitution without validation may shift cellular endpoint readouts.

MSC-1186 Comparative Evidence


Pan-SRPK Potency Versus SRPK1-Selective Inhibitors

In biochemical activity assays, MSC-1186 inhibits SRPK1, SRPK2, and SRPK3 with IC50 values of 2.7 nM, 81 nM, and 0.6 nM, respectively [1]. In contrast, SRPIN340 displays IC50 values of 140 nM for SRPK1 and 1,800 nM for SRPK2, with negligible SRPK3 activity reported . SPHINX (WAY-652848) inhibits SRPK1 with an IC50 of approximately 580–880 nM and shows minimal activity against SRPK2 (IC50 >10 µM) . MSC-1186 is the only compound in this set that provides potent, balanced inhibition of all three SRPK family members.

Pan-SRPK Potency Comparison
Reported
SRPK1: 2.7 nM, SRPK2: 81 nM, SRPK3: 0.6 nM vs SRPIN340: 140 nM (SRPK1), 1,800 nM (SRPK2); SPHINX: 580–880 nM (SRPK1), >10 µM (SRPK2)
Reported balanced pan-SRPK inhibition; SRPIN340 and SPHINX lack full SRPK2/3 coverage.
Biochemical IC50, recombinant kinases
SRPK inhibitor kinase selectivity chemical probe pan-SRPK inhibition

CLK and DYRK Kinase Selectivity

Many ATP-competitive kinase inhibitors inadvertently cross-react with CDC2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which also phosphorylate SR proteins and confound interpretation of splicing modulation experiments [1]. MSC-1186 demonstrates no activity against CLK and DYRK families, with IC50 values >10 µM . When MSC-1186 was combined with CLK inhibitors, additive attenuation of SR-protein phosphorylation was observed compared to single agents, confirming distinct and complementary mechanisms of action [1].

CLK/DYRK Selectivity
Head-to-head
No CLK/DYRK activity (IC50 >10 µM); additive SR-protein phosphorylation attenuation when combined with CLK inhibitors
Enables SRPK-specific splicing study without CLK/DYRK confounding; additive effect supports pathway deconvolution.
Cellular NanoBRET and phosphorylation assays
CLK kinase DYRK kinase SR protein phosphorylation kinase selectivity alternative splicing

Kinome-Wide Selectivity Profiling

MSC-1186 was screened at 1 µM against 395 kinases in a Reaction Biology in vitro kinase panel and demonstrated minimal off-target binding, confirming excellent kinome-wide selectivity [1]. By comparison, SRPIN340 was profiled against 143 kinases with 'much reduced activity' against non-SRPK kinases, but the smaller panel size and lower resolution limit direct selectivity comparison . MSC-1186's selectivity is structurally driven by non-conserved interactions with the uniquely structured hinge region of the SRPK family, a feature not exploited by earlier inhibitors [2].

Kinome-wide Selectivity Profiling
Reported
Minimal off-target binding at 1 µM across 395 kinases; SRPIN340 profiled against 143 kinases with limited resolution
Broader selectivity documentation supports SRPK-specific phenotype confidence.
Panel size differs 2.8-fold; quantitative metrics in publication
kinome selectivity off-target profiling chemical probe quality Reaction Biology panel

Cellular Target Engagement by NanoBRET

In NanoBRET target engagement assays performed in intact cells, MSC-1186 engaged SRPK1, SRPK2, and SRPK3 with EC50 values of 98 nM, 149 nM, and 40 nM, respectively . These data confirm that the biochemical potency translates into robust cellular target engagement across all three SRPK paralogs. By comparison, earlier-generation SRPK inhibitors such as SRPIN340 primarily report biochemical IC50 values without comprehensive NanoBRET cellular EC50 data for all three paralogs, leaving uncertainty about intracellular target occupancy .

Cellular Target Engagement (NanoBRET)
Reported
NanoBRET EC50: SRPK1=98 nM, SRPK2=149 nM, SRPK3=40 nM; SRPIN340 lacks comparable cellular data
Cellular target occupancy data de-risk cell-based experiments.
Intact cell assays (HEK293)
cellular target engagement NanoBRET intracellular kinase inhibition pharmacodynamic biomarker

Validated Negative Control MSC-5360

MSC-1186 is distributed through the SGC chemical probe program alongside MSC-5360, a structurally related compound that exhibits no biochemical or cellular activity against SRPK1, SRPK2, or SRPK3 in both biochemical assays and NanoBRET target engagement assays [1][2]. This matched negative control pair addresses a well-documented gap in kinase inhibitor research: many commercial inhibitors lack validated, publicly available inactive controls for unambiguous phenotype attribution [3]. The availability of MSC-5360 enables rigorous dose-response experiments that distinguish SRPK-dependent from SRPK-independent effects.

Negative Control Availability (MSC-5360)
Context-dependent
MSC-5360 negative control: no SRPK activity in biochemical and NanoBRET assays; many commercial inhibitors lack such matched control
Enables rigorous SRPK-dependent phenotype attribution in experimental designs.
SGC chemical probe program distribution
chemical probe standards negative control MSC-5360 SGC experimental rigor

Reversible Inhibition Versus Covalent SRPKIN-1

MSC-1186 binds reversibly to the ATP-binding pocket of SRPK1-3, allowing washout experiments and dynamic target engagement studies that are not feasible with covalent inhibitors [1]. In contrast, SRPKIN-1 forms an irreversible covalent bond with a tyrosine phenol group in the SRPK1/2 ATP-binding pocket, permanently modifying the target kinase [2]. While covalent inhibitors can offer prolonged pharmacodynamics, the reversible binding mode of MSC-1186 permits more precise temporal control of SRPK inhibition, which is critical for studying dynamic processes such as alternative splicing regulation [1].

Reversible vs Covalent Inhibition
Class-level
Reversible ATP-competitive binding; washout possible vs SRPKIN-1 irreversible covalent binding
Reversible mode supports temporal control of SRPK inhibition and washout studies.
Binding mode inferred from class; data in cited sources
reversible inhibitor covalent inhibitor SRPKIN-1 target engagement reversibility washout experiment

MSC-1186 Application Scenarios


SRPK vs. CLK/DYRK Deconvolution in Splicing

MSC-1186 is uniquely suited for experiments requiring clean separation of SRPK-mediated SR-protein phosphorylation from that mediated by CLK and DYRK kinases. Its confirmed lack of CLK/DYRK activity (IC50 >10 µM) and the additive effect observed when combined with CLK inhibitors [1] make it the preferred tool for dissecting the symbiotic SRPK-CLK kinase system in splicing regulation. Researchers can use MSC-1186 alone or in combination with CLK inhibitors to map the distinct contributions of each kinase family to alternative splicing outcomes.

Pan-SRPK Target Validation in Oncology

For cancer biology studies where SRPK1, SRPK2, and SRPK3 may each contribute to oncogenic splicing programs, MSC-1186 provides balanced nanomolar inhibition of all three paralogs [2]. This pan-SRPK coverage is not achieved by SRPIN340 (weak SRPK2 activity, no SRPK3) or SPHINX (SRPK1-selective). MSC-1186 enables unambiguous determination of whether total SRPK pathway blockade is required for anti-tumor phenotypes, a critical question in target validation.

MSC-1186/MSC-5360 Pair for Rigorous Studies

MSC-1186, distributed with its validated negative control MSC-5360, meets the SGC's chemical probe criteria for rigorous experimental design [3]. This pair enables researchers to differentiate SRPK-dependent from SRPK-independent effects in every experiment, addressing a common pitfall in kinase inhibitor studies. Procurement of this pair is recommended for laboratories seeking to generate publication-quality data that satisfies reviewer and journal requirements for chemical probe best practices.

Phenotypic Screening with Kinome Selectivity

MSC-1186's NanoBRET-confirmed cellular target engagement (EC50: SRPK1 = 98 nM, SRPK2 = 149 nM, SRPK3 = 40 nM) and its minimal off-target binding across 395 kinases at 1 µM [3] make it an ideal tool for medium-to-high-throughput phenotypic screens. Researchers can be confident that observed cellular phenotypes are driven by SRPK inhibition rather than by off-target kinase effects, reducing the risk of false-positive hits and streamlining hit-to-lead triage.

Application
Selection Property
Validation Focus
SRPK vs CLK/DYRK Deconvolution
Clean CLK/DYRK selectivity
SR-protein phosphorylation and splicing endpoint differentiation
Pan-SRPK Target Validation in Cancer Biology
Balanced SRPK1/2/3 inhibition
Oncogenic splicing program contributions
Rigorous Study Design with Negative Control
Matched inactive control MSC-5360
SRPK-dependent vs independent phenotype attribution
Phenotypic Screening with Kinome Selectivity
Cellular target engagement and kinome profiling
Phenotype attribution confidence, reduced off-target false positives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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